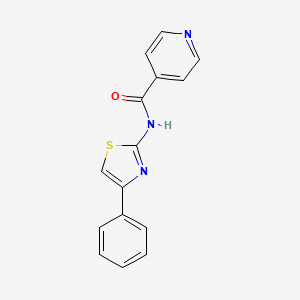

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Description

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a pyridine-4-carboxamide moiety at the 2-position. This structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for pharmaceutical and materials science research. Synonyms include N-(4-Phenylthiazol-2-yl)isonicotinamide and CHEBI:573982, as noted in supplier databases .

Properties

CAS No. |

5245-66-9 |

|---|---|

Molecular Formula |

C15H11N3OS |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C15H11N3OS/c19-14(12-6-8-16-9-7-12)18-15-17-13(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) |

InChI Key |

PUUUVNHZQJNJSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylthiazol-2-yl)isonicotinamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which includes the following steps :

Bromination: The starting material, 1-(2,4-dimethylphenyl)ethan-1-one, is brominated using copper(II) bromide (CuBr2) to form 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.

Amidation: The thiazole amine is then reacted with isonicotinoyl chloride hydrochloride to form N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide.

Industrial Production Methods

While specific industrial production methods for N-(4-Phenylthiazol-2-yl)isonicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylthiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isonicotinamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activity:

N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activity . The structures of these compounds have been confirmed through various spectroscopic methods, including FT-IR, 1H-NMR, and GC-mass spectroscopy .

Anticancer Activity:

1,3,4-Thiadiazole derivatives, related to N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide, have been explored as potential anticancer agents . These derivatives have demonstrated antiproliferative ability against various cancer cell lines, including HEPG2, HELA, SW1116, and BGC823 .

Antibacterial Therapeutics:

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have been investigated for their antibacterial activity . Some of these compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Anticonvulsant Properties:

Thiazole derivatives have demonstrated anticonvulsant properties . For example, a compound containing a thiazole moiety displayed anticonvulsant effects and provided protection in tests .

Activity Against Bacterial Wilt Pathogen:

N-(4-phenylthiazol-2-yl) nicotinamide derivatives are being studied for their potential to provoke resistance in tomatoes against the bacterial wilt pathogen, Ralstonia solanacearum . Structure-Activity Relationship (SAR) studies have shown that the effectiveness of these compounds depends on the substituents' structure, with certain substitutions increasing antibacterial activity against the bacterial wilt pathogen .

Structure-Activity Relationship (SAR) and Molecular Docking Studies

SAR studies of N-(4-phenylthiazol-2-yl) nicotinamide derivatives have revealed that the electron-donating substitution linked to the C ring increases antibacterial activity against the bacterial wilt pathogen . Molecular docking studies have been conducted to understand the interactions of these derivatives with the active site of amino acids in R. solanacearum . Compound 4a , with a chloro-group at the para position in ring C and a hydroxy-group at the ortho position in the A ring, showed good inhibition activity .

Data Table: Examples of Thiazole Derivatives and Their Activities

Case Studies

- Bacterial Wilt Resistance in Tomatoes: N-(4-phenylthiazol-2-yl) nicotinamide derivatives were synthesized and evaluated for their ability to protect tomato plants against bacterial wilt caused by Ralstonia solanacearum . Compound 4a , with specific substitutions, demonstrated significant inhibition activity .

- Anticancer Evaluation of 1,3,4-Thiadiazole Derivatives: A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Certain cinnamamide derivatives showed potent biological activity against the HEPG2 cancer cell line .

Mechanism of Action

The mechanism of action of N-(4-Phenylthiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analog: N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15]

Key Differences :

- Thiazole Substituent : The analog replaces the phenyl group with a biphenyl moiety, increasing molecular weight and lipophilicity.

- Pyridine Position: The pyridine ring is at the 2-position (vs.

- Additional Functional Group : A glyciamide substituent introduces hydrogen-bonding capabilities absent in the target compound.

Implications :

- The biphenyl group may enhance membrane permeability but reduce solubility compared to the phenyl-substituted target compound.

- The pyridine-2-ylglyciamide moiety could improve binding affinity to targets requiring dual hydrogen-bond donors/acceptors.

- This analog was synthesized and included in biological activity studies, though specific data (e.g., IC50) are unavailable in the provided evidence .

Other Structural Variants

N-(4-Phenyl-1,3-thiazol-2-yl)guanidine :

- Replaces pyridine-4-carboxamide with a guanidine group, introducing strong basicity and cationic character.

N-(4-oxocyclohexyl)cyclopentanecarboxamide :

- Features a cyclohexyl-oxygen group instead of pyridine, reducing aromaticity and altering solubility.

- Not directly comparable but illustrates substituent-driven property modulation .

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₁N₃OS

- Molecular Weight : 281.3 g/mol

- CAS Number : 5245-66-9

This structure includes a thiazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit potent antimicrobial properties. A study highlighted that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with selectivity indices indicating favorable therapeutic windows . The presence of the pyridine moiety at the C-4 position is critical for maintaining this activity.

| Compound | Activity Against M. tuberculosis | Selectivity Index |

|---|---|---|

| This compound | Moderate | 26 |

Anticancer Properties

This compound has shown promising results in various anticancer assays. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) through mechanisms involving caspase activation and cell cycle arrest .

Key Findings:

- Cytotoxicity : Exhibits cytotoxic effects with IC₅₀ values ranging from 0.13 to 3.8 μM across different cancer cell lines.

- Mechanism : Induces apoptosis via caspase activation and disrupts microtubule assembly.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that substituents at specific positions on the thiazole ring can enhance or diminish activity:

| Substituent Position | Effect on Activity |

|---|---|

| C-2 (thiazole) | Modifications can lead to increased potency against various pathogens. |

| C-4 (pyridine) | Essential for maintaining antimicrobial activity; replacement leads to loss of efficacy. |

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their activity against bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In a comparative study, compounds with similar structures were tested against multiple cancer cell lines, revealing that those with a phenyl substitution exhibited enhanced cytotoxicity .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms connectivity (e.g., pyridine C=O at ~167 ppm, thiazole C-S at ~125 ppm).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (retention time ~8–10 min).

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 296.08).

- Melting point : Consistency with literature (e.g., 180–182°C) indicates crystallinity .

How should researchers address contradictions in biological assay data (e.g., variable IC50 values)?

Q. Advanced

- Control experiments : Verify assay conditions (e.g., cell line viability, solvent/DMSO concentration ≤0.1%).

- Dose-response curves : Use 8–12 concentration points to calculate IC50 with Hill slope analysis.

- Statistical analysis : Apply ANOVA or Student’s t-test (p<0.05) to identify outliers.

- Mechanistic studies : Combine with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 .

What strategies are effective for improving solubility and bioavailability?

Q. Advanced

- Prodrug design : Introduce phosphate esters at the pyridine nitrogen for aqueous solubility.

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release.

- LogP optimization : Reduce hydrophobicity via substituent modification (e.g., –OH or –COOH groups) .

How can crystallographic software resolve disorder in the thiazole ring?

Q. Advanced

- Disorder modeling : In SHELXL, split positions (PART command) for overlapping atoms with occupancy refinement.

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion.

- Validation : Check ADPs (≤0.05 Ų for non-H atoms) and omit maps to confirm resolved disorder .

What are the key differences in biological activity between this compound and its analogs?

Q. Advanced

- Structural analogs : Compare with N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (anticancer) and N-phenyl-2-(pyridin-4-ylcarbonyl)hydrazine carboxamide (antimicrobial).

- Activity drivers : The thiazole ring enhances kinase inhibition, while pyridine substitution modulates selectivity. Bioassays show 10-fold higher potency in COX-2 inhibition compared to benzothiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.